molecular formula C23H19BrN6OS B2575170 N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223789-59-0

N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2575170
CAS No.: 1223789-59-0
M. Wt: 507.41
InChI Key: SSLRVRQGGAZREV-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic core (pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine) substituted with a 2,5-dimethylphenyl group at position 7. A thioacetamide linker bridges the heterocycle to a 3-bromophenyl moiety. The sulfur atom in the thioacetamide group increases lipophilicity compared to oxygen-based analogs, which may influence pharmacokinetic properties such as membrane permeability .

Properties

CAS No.

1223789-59-0

Molecular Formula

C23H19BrN6OS

Molecular Weight

507.41

IUPAC Name

N-(3-bromophenyl)-2-[[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19BrN6OS/c1-14-6-7-15(2)18(10-14)19-12-20-22-26-27-23(29(22)8-9-30(20)28-19)32-13-21(31)25-17-5-3-4-16(24)11-17/h3-12H,13H2,1-2H3,(H,25,31)

InChI Key

SSLRVRQGGAZREV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)Br)C3=C2

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, antibacterial effects, and other pharmacological applications.

Chemical Structure

The compound features a unique structure that combines elements of bromophenyl and pyrazolo-triazole systems. The presence of thioacetamide enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Numerous studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has shown effectiveness against colon carcinoma (HCT-116) with an IC50 value of approximately 6.2 μM .
  • Case Study : In a comparative study of similar triazole derivatives, compounds with structural similarities to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values ranging from 27.3 to 43.4 μM .

2. Antibacterial Properties

The compound has also been evaluated for its antibacterial activity:

  • Research Findings : Studies indicate that derivatives of triazole-thiones exhibit broad-spectrum antibacterial effects. The thioacetamide moiety is believed to enhance interaction with bacterial enzymes .
  • Efficacy : In vitro tests have shown that certain derivatives possess stronger antibacterial activity than standard antibiotics like chloramphenicol .

Data Table: Biological Activity Summary

Activity Type Target Cell Line IC50 Value (μM) Reference
AnticancerHCT-1166.2
AnticancerMCF-727.3 - 43.4
AntibacterialVarious PathogensVariable

Mechanistic Studies

Research into the mechanism of action of this compound suggests it may inhibit key signaling pathways involved in cancer cell survival and proliferation:

  • Polo-Like Kinase Inhibition : Similar compounds have been identified as inhibitors of Polo-like kinase 1 (Plk1), a critical regulator in cell division and cancer progression . This inhibition could be a vital aspect of the compound's anticancer efficacy.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Activities
N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide Not explicitly provided - 3-Bromophenyl
- Thioacetamide (S-linker)
- 2,5-Dimethylphenyl
Estimated >450 Likely anticancer/antimicrobial*
3-[9-(2,5-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[2-(trifluoromethyl)benzyl]propanamide C₂₆H₂₃F₃N₆O - 2-Trifluoromethylbenzyl
- Propanamide (O-linker)
- 2,5-Dimethylphenyl
492.505 Not specified; likely agrochemical*
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide C₂₀H₁₉FN₂O₂S - 2-Fluorobenzyl
- Acetamide (O-linker)
- Pyrazolo-benzothiazine core
370.45 Antimicrobial, anticancer

*Inferred from structural analogs.

Key Observations

Heterocyclic Core Variations :

  • The target compound and ’s analog share the pyrazolo-triazolo-pyrazine core, which is associated with rigid planar structures conducive to receptor binding . In contrast, ’s compound uses a pyrazolo-benzothiazine system, which introduces a sulfone group (5,5-dioxo) that may enhance metabolic stability .

Substituent Effects: Halogenated Aromatic Groups: The 3-bromophenyl group in the target compound vs. 2-trifluoromethylbenzyl () and 2-fluorobenzyl (). Bromine’s polarizability and size favor halogen bonding, whereas fluorine’s electronegativity enhances electron-withdrawing effects .

NMR and Electronic Environment :

  • highlights that substituents at specific positions (e.g., regions A and B in pyrazolo-triazolo-pyrazine derivatives) induce distinct chemical shifts. For instance, the 3-bromophenyl group in the target compound would perturb the electronic environment more significantly than the 2,5-dimethylphenyl group in ’s analog, as observed in comparative NMR profiles .

Biological Activity Trends :

  • Compounds with fluorinated benzyl groups (e.g., ) exhibit marked antimicrobial activity due to enhanced membrane penetration from fluorine’s hydrophobicity . The target compound’s bromine atom may similarly improve binding to hydrophobic enzyme pockets.

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